2,2'-(Adamantane-1,3-diyl)diacetyl chloride

Vue d'ensemble

Description

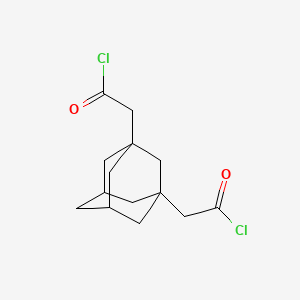

2,2’-(Adamantane-1,3-diyl)diacetyl chloride is a chemical compound with the molecular formula C14H18Cl2O2. It is derived from adamantane, a highly symmetrical and rigid hydrocarbon. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride typically involves the reaction of adamantane with acetyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:

- Adamantane is dissolved in dichloromethane.

- Acetyl chloride is added to the solution.

- A catalyst, such as aluminum chloride, is introduced to facilitate the reaction.

- The mixture is heated to promote the formation of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity products.

Analyse Des Réactions Chimiques

2,2’-(Adamantane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohol derivatives.

Hydrolysis: In the presence of water, 2,2’-(Adamantane-1,3-diyl)diacetyl chloride can hydrolyze to form adamantane-1,3-diacetic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Aluminum chloride, iron(III) chloride.

Solvents: Dichloromethane, toluene.

Major Products:

- Adamantane-1,3-diacetic acid

- Adamantane-1,3-diacetamide

- Adamantane-1,3-diacetate esters

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 2,2'-(adamantane-1,3-diyl)diacetyl chloride is in the field of medicinal chemistry. Adamantane derivatives have been extensively studied for their pharmacological properties. The compound serves as a precursor for synthesizing various biologically active molecules.

- Case Study: Antiviral Agents

Adamantane derivatives have been used to develop antiviral medications targeting influenza viruses. The lipophilic nature of adamantane enhances the pharmacokinetics of these drugs, making them effective against resistant strains of viruses like Influenza A .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its reactive acetyl chloride groups allow for various chemical transformations.

- Synthesis of Amides and Esters

The acetyl chloride groups can react with amines to form amides or with alcohols to produce esters. This property is particularly useful in synthesizing complex organic molecules required in pharmaceuticals and agrochemicals .

Material Science

Due to its rigid structure and thermal stability, this compound is explored for applications in material science.

- High-Performance Polymers

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance. Its use in developing advanced materials for coatings and composites has been documented .

Data Table: Applications Overview

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Development of influenza treatments |

| Organic Synthesis | Synthesis of amides and esters | Precursor for complex organic molecules |

| Material Science | High-performance polymers | Enhanced coatings and composites |

Mécanisme D'action

The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the molecule are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity is due to the electron-withdrawing effect of the acetyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

2,2’-(Adamantane-1,3-diyl)diacetyl chloride can be compared to other adamantane derivatives such as:

1,3-Adamantanedicarbonyl chloride: Similar in structure but with different reactivity due to the presence of carbonyl groups.

2,2’-(Adamantane-1,3-diyl)diacetamide: A derivative where the chlorine atoms are replaced by amide groups, leading to different chemical properties.

Adamantane-1,3-diacetic acid: The hydrolyzed form of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride, used in different applications due to its carboxylic acid groups.

The uniqueness of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.

Activité Biologique

2,2'-(Adamantane-1,3-diyl)diacetyl chloride is a synthetic compound characterized by its adamantane core, which contributes to its unique chemical stability and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H18Cl2O2

- CAS Number : 31898-14-3

- Molecular Weight : 291.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in disease pathways.

- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.

Biological Activities

Research has indicated several biological activities associated with adamantane derivatives, including antiviral and anticancer properties:

Antiviral Activity

Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. Studies suggest that the presence of the adamantane structure enhances the efficacy of these compounds against viral replication.

Anticancer Potential

Recent investigations have explored the anticancer effects of adamantane derivatives. The compound may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Liu et al. (2012) | Antiviral Activity | Demonstrated that adamantane derivatives inhibit influenza virus replication through receptor antagonism. |

| Hussein et al. (2015) | Anticancer Activity | Found that adamantane-based compounds showed significant cytotoxicity against various cancer cell lines with IC50 values below 20 µg/mL. |

| ResearchGate Publication (2017) | Synthesis and Activity | Reported on the synthesis of diacetyl derivatives and their evaluation for anticancer properties, indicating promising results in vitro. |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Rapid absorption is expected due to its lipophilic nature.

- Metabolism : Likely metabolized in the liver; however, specific metabolic pathways require further investigation.

- Excretion : Primarily excreted via renal pathways.

Propriétés

IUPAC Name |

2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRBLHMEOQZIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510422 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31898-14-3 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.